molecular formula C10H21ClN2O B1398277 3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride CAS No. 1219971-79-5

3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride

Cat. No.: B1398277
CAS No.: 1219971-79-5
M. Wt: 220.74 g/mol
InChI Key: FCWIFOZMNWOMNM-UHFFFAOYSA-N
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Description

3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C10H21ClN2O. It is a derivative of propanamide, featuring an amino group, a cyclohexyl group, and a methyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclohexylamine with N-methylpropanamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps such as crystallization and filtration are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclohexyl and methyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-methylpropanamide hydrochloride
  • N-Cyclohexyl-N-methylpropanamide hydrochloride
  • 3-Amino-N-cyclohexylpropanamide hydrochloride

Uniqueness

3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride is unique due to the presence of both cyclohexyl and methyl groups, which enhance its binding properties and stability. This makes it particularly useful in applications requiring specific molecular interactions and high stability.

Properties

IUPAC Name

3-amino-N-cyclohexyl-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-12(10(13)7-8-11)9-5-3-2-4-6-9;/h9H,2-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWIFOZMNWOMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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